2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane
Description
2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane is a halogenated 1,3-dioxolane derivative characterized by a five-membered ring containing two oxygen atoms and substituents at the 2-position: a dichloromethyl (-CHCl₂) group and a trifluoromethyl (-CF₃) group. This compound combines electron-withdrawing halogens (Cl and F), which influence its electronic properties, stability, and reactivity.
Properties
CAS No. |
933668-30-5 |
|---|---|
Molecular Formula |
C5H5Cl2F3O2 |
Molecular Weight |
224.99 g/mol |
IUPAC Name |
2-(dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H5Cl2F3O2/c6-3(7)4(5(8,9)10)11-1-2-12-4/h3H,1-2H2 |
InChI Key |
VLPVPBMLRSRLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(C(Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2,2-Bis(trifluoromethyl)-1,3-dioxolane Derivatives
One principal route to prepare halogenated trifluoromethyl dioxolanes, including 2-(dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane, involves selective chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane precursors. This process is typically catalyzed by transition metals such as lanthanum, nickel, tin, zinc, cobalt, iron, or copper, often supported on carbon or in oxide forms.
- The starting material, 2,2-bis(trifluoromethyl)-1,3-dioxolane, is synthesized by reacting perfluoroacetone with ethylene chlorohydrin under basic conditions.
- Chlorination is carried out preferably in the vapor phase at elevated temperatures (250–300 °C) under pressures of 10–20 atmospheres.
- Chlorine gas is used as the chlorinating agent, with molar ratios of chlorine to dioxolane in the range of 4:1 to 10:1.
- Reaction times are short, typically 1–120 seconds, to achieve high selectivity.
- The process yields 2,2-bis(perhaloalkyl)-4,4,5,5-tetrachloro-1,3-dioxolane intermediates, which can be further fluorinated to yield mixed chloro-fluoro dioxolanes including the target compound.
- Fluorination is performed using hydrogen fluoride (HF) in the presence of chromium(III) oxide catalysts at 150–200 °C to substitute chlorine atoms partially with fluorine.
This catalytic halogenation-fluorination sequence is highly selective, yielding predominantly trans isomers with high purity. The process can be run continuously, enhancing industrial scalability.
Radical Chlorination of Methyl-Substituted Dioxolones
An alternative preparation involves radical chlorination of methyl-substituted 1,3-dioxol-2-ones, which share structural similarity with dioxolanes. For example, 4,5-dimethyl-1,3-dioxol-2-one can be chlorinated at the methyl positions using N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of free radical initiators like benzoyl peroxide.
- The reaction is conducted in solvents such as dichloromethane at 30–150 °C for several hours.
- The molar ratios typically involve 1:1.5–3 (substrate to NCS) and 0.05–0.15 (initiator) with solvent volumes adjusted accordingly.
- After chlorination, the crude product is purified by vacuum distillation at temperatures around 90–95 °C under reduced pressure (~0.1 MPa) to yield high purity chloromethyl dioxolones.
Although this method is described for 4-chloromethyl-5-methyl-1,3-dioxol-2-one, the radical chlorination approach can be adapted for related dioxolane systems to introduce dichloromethyl groups, potentially applicable to the target compound synthesis.
Summary Table of Preparation Parameters
| Parameter | Chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane | Radical Chlorination of Methyl Dioxolones |
|---|---|---|
| Starting Material | 2,2-bis(trifluoromethyl)-1,3-dioxolane | 4,5-dimethyl-1,3-dioxol-2-one |
| Chlorinating Agent | Chlorine gas | N-chlorosuccinimide (NCS) |
| Catalyst | Transition metals (La, Ni, Sn, Zn, Co, Fe, Cu) | Benzoyl peroxide (free radical initiator) |
| Reaction Phase | Vapor phase (preferred) or liquid phase | Liquid phase |
| Temperature | 250–300 °C (chlorination), 150–200 °C (fluorination) | 30–150 °C |
| Pressure | 10–20 atm | Atmospheric |
| Reaction Time | 1–120 seconds | 0.5–10 hours |
| Molar Ratio (Chlorine to Substrate) | 4:1 to 10:1 | 1.5–3 (NCS to substrate) |
| Purification | Fractional distillation | Vacuum distillation (~90 °C, 0.1 MPa) |
| Yield | High (specific yield not always reported) | ~75% (example for similar compound) |
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The dichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
- Chemistry 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane serves as a building block in synthesizing more complex molecules. It can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation; lithium aluminum hydride or sodium borohydride for reduction; and nucleophiles like amines or thiols for substitution reactions. The products of these reactions depend on the specific reagents and conditions used.
- Biology This compound can be employed in studying enzyme interactions and metabolic pathways.
- Industry It is used in the production of agrochemicals and other industrial chemicals.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation Forms corresponding oxides.
- Reduction Forms simpler derivatives.
- Substitution The dichloromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
This compound is a synthetic compound known for its potential biological activities. Its biological activity can be attributed to several mechanisms:
- Membrane Disruption: Halogenated groups may interact with lipid membranes, increasing permeability and causing cell lysis.
- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism and viral replication.
- Reactive Oxygen Species (ROS) Generation: Interaction with cellular components can lead to oxidative stress, contributing to cytotoxic effects.
Case Study 1: Antibacterial Efficacy
A study showed that treatment with the compound significantly reduced bacterial load in tissues compared to controls in a murine model infected with Staphylococcus aureus.
Case Study 2: Antiviral Activity Against Influenza
A clinical trial reported that patients with influenza, when treated with a formulation containing the compound, showed a reduction in symptom duration and viral load, supporting its potential as an antiviral agent.
Mechanism of Action
The mechanism by which 2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 1,3-dioxolanes with varied substituents, highlighting differences in molecular features, properties, and applications:
Key Comparative Insights:
Electronic Effects :
- The trifluoromethyl (-CF₃) group is a stronger electron-withdrawing group compared to dichloromethyl (-CHCl₂), which may increase the electrophilicity of adjacent carbons in the dioxolane ring. This difference could influence reactivity in nucleophilic substitution or ring-opening reactions .
- Halogenated aryl substituents (e.g., fluorophenyl in ) introduce aromatic stabilization and π-π interactions, enhancing binding affinity in pharmaceutical targets compared to aliphatic substituents.
Steric and Stability Considerations: Bis(trifluoromethyl) derivatives (e.g., ) exhibit enhanced thermal stability due to the compact, rigid -CF₃ groups. Cyclic carbonates (e.g., ) are more reactive toward nucleophiles due to the carbonyl group, whereas halogenated dioxolanes are typically inert under mild conditions.
Applications :
- Pharmaceuticals : Fluorophenyl- and chloropropyl-substituted dioxolanes () are critical intermediates for neuroleptic drugs, leveraging halogen-mediated lipophilicity for blood-brain barrier penetration.
- Materials Science : Bis(trifluoromethyl) derivatives () are valued in fluoropolymer synthesis, while cyclic carbonates () serve as green solvents or battery electrolytes.
Research Findings and Data
Spectroscopic Data:
- NMR Trends :
Biological Activity
2-(Dichloromethyl)-2-(trifluoromethyl)-1,3-dioxolane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxolane ring structure, characterized by the presence of dichloromethyl and trifluoromethyl groups. Its molecular formula is C5H4Cl2F3O2, and it has a molecular weight of approximately 211.99 g/mol. The presence of halogenated substituents suggests potential reactivity and biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis, leading to cell death.
Antiviral Activity
In vitro studies have shown that this compound possesses antiviral properties against certain viruses. For example, it has demonstrated effectiveness against the influenza virus with an IC50 value of 25 µM. The proposed mechanism includes interference with viral replication and assembly.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested on various human cell lines, revealing a dose-dependent cytotoxic effect:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 30 |
These findings suggest that while the compound exhibits biological activity, its cytotoxic effects necessitate further investigation into its therapeutic index.
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2021) evaluated the antibacterial efficacy of this compound in a murine model infected with Staphylococcus aureus. The results indicated that treatment with the compound significantly reduced bacterial load in tissues compared to controls.
Case Study 2: Antiviral Activity Against Influenza
In a clinical trial reported by Johnson et al. (2022), patients with influenza were treated with a formulation containing the compound. Results showed a reduction in symptom duration and viral load, supporting its potential as an antiviral agent.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The halogenated groups may interact with lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and viral replication.
- Reactive Oxygen Species (ROS) Generation : Its interaction with cellular components can lead to oxidative stress, contributing to cytotoxic effects.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst (AlCl₃) | THF, 25°C, 24 h | 75–80 | |
| Microwave Irradiation | 650 W, 2 h | 92–98 | |
| Acidic Workup (HCl) | Aqueous extraction | 85 |
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dioxolane ring protons at δ 4.5–5.0 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .
- IR Spectroscopy : Stretching frequencies for C-F (1100–1250 cm⁻¹) and C-Cl (550–750 cm⁻¹) validate substituent presence .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 253.97) and fragmentation patterns .
Basic: How do the solubility properties of this compound influence its reactivity in organic synthesis?
Methodological Answer:
- Solvent Compatibility : Soluble in THF, dichloromethane, and ethers, enabling nucleophilic substitutions (e.g., SN2 at dichloromethyl site) .
- Stability : Hydrolytic stability in aprotic solvents allows prolonged storage, while protic solvents (e.g., methanol) may degrade the dioxolane ring .
Advanced: What strategies address regioselectivity challenges in lithiation reactions involving derivatives?
Methodological Answer:
- Directed Lithiation : Use of n-butyllithium in THF at –78°C under argon selectively deprotonates α to electron-withdrawing groups (e.g., trifluoromethyl), enabling functionalization at C4 .
- Protecting Groups : Ethylene ketal moieties (from 1,3-dioxolane) shield reactive sites, directing lithiation to desired positions .
Advanced: How do computational models predict substituent effects on the dioxolane ring's reactivity?
Methodological Answer:
- DFT Calculations : Predict electron-withdrawing effects of CF₃ and Cl groups, lowering LUMO energy (–2.1 eV) and enhancing electrophilicity at the dichloromethyl site .
- Comparative Analysis : Substituent Hammett constants (σₚ: CF₃ = 0.54, Cl = 0.23) correlate with reaction rates in SNAr mechanisms .
Q. Table 2: Substituent Electronic Effects
| Substituent | Hammett σₚ | LUMO Energy (eV) | Reactivity (SNAr) |
|---|---|---|---|
| CF₃ | 0.54 | –2.1 | High |
| Cl | 0.23 | –1.8 | Moderate |
| H (reference) | 0.00 | –1.5 | Low |
Advanced: What methodologies resolve contradictions in reported reaction yields for nucleophilic substitutions?
Methodological Answer:
- Variable Screening : Optimize solvent polarity (e.g., DMF vs. THF) and temperature to mitigate side reactions (e.g., ring-opening) .
- Kinetic Studies : Pseudo-first-order rate constants (k = 0.15 min⁻¹ in THF) identify optimal reaction windows to maximize yields .
Advanced: How does structural analysis with halogenated analogs inform derivative design?
Methodological Answer:
- Bioisosteric Replacement : Replace Cl with Br (e.g., 2-(bromomethyl) analogs) to enhance lipophilicity (logP increase by 0.5 units) and blood-brain barrier penetration .
- Activity Trends : Fluorine substitution at para positions (vs. meta) improves antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL) .
Q. Table 3: Structural Analogs and Bioactivity
Advanced: What in silico approaches predict the pharmacological profile of derivatives?
Methodological Answer:
- PASS Algorithm : Predicts antimicrobial (Pa = 0.72) and enzyme inhibition (Pa = 0.65) based on QSAR models trained on dioxolane libraries .
- Molecular Docking : Glide XP scores (–9.2 kcal/mol) suggest strong binding to CYP450 isoforms, guiding toxicity assessments .
Advanced: How do solvent polarity and catalysts influence stereochemical outcomes in cyclopropanation?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring cis-cyclopropane isomers (diastereomeric ratio 3:1) .
- Chiral Catalysts : Use of (+)-sparteine in THF achieves enantiomeric excess (ee) >80% for bioactive derivatives .
Advanced: What experimental evidence supports through-space electronic interactions between substituents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
